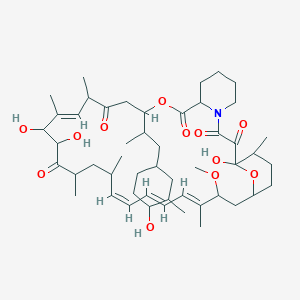

Desmethylrapamycin

Description

Structure

2D Structure

Properties

Molecular Formula |

C50H77NO12 |

|---|---|

Molecular Weight |

884.1 g/mol |

IUPAC Name |

(16E,24E,26E,28E)-1,18,19-trihydroxy-12-[1-(4-hydroxy-3-methylcyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C50H77NO12/c1-29-15-11-10-12-16-30(2)42(61-9)27-38-20-18-36(8)50(60,63-38)47(57)48(58)51-22-14-13-17-39(51)49(59)62-43(33(5)26-37-19-21-40(52)32(4)25-37)28-41(53)31(3)24-35(7)45(55)46(56)44(54)34(6)23-29/h10-12,15-16,24,29,31-34,36-40,42-43,45-46,52,55-56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16+,35-24+ |

InChI Key |

YJEYTLWOXPHQHA-NWOGKBPJSA-N |

Isomeric SMILES |

CC1CCC2CC(/C(=C/C=C/C=C/C(CC(C(=O)C(C(/C(=C/C(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)C)O)C)/C)O)O)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)C)O)C)C)O)O)C)C)C)OC |

Synonyms |

32-desmethlyrapamycin WAY-125286 |

Origin of Product |

United States |

Biosynthesis and Production of Desmethylrapamycin

Biosynthetic Pathways of Rapamycin (B549165) and its Metabolites in Streptomyces hygroscopicus

The creation of rapamycin and its family of related compounds, including the various forms of desmethylrapamycin, is a complex, multi-step process orchestrated by a suite of specialized enzymes.

Role of Hybrid Type I Modular Polyketide Synthase (PKS)/Nonribosomal Peptide Synthetase (NRPS) Systems

The core scaffold of rapamycin is assembled by a remarkable enzymatic complex known as a hybrid Type I modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. researchgate.net This "assembly line" machinery is encoded by the rapA, rapB, and rapC genes. acs.org These PKS enzymes are composed of multiple modules, with each module responsible for a specific round of chain elongation, adding simple acyl-CoA units like malonyl-CoA and methylmalonyl-CoA to the growing polyketide chain. nih.govresearchgate.net This modular nature allows for the systematic and controlled construction of the complex polyketide backbone. researchgate.netresearchgate.net

Following the assembly of the linear polyketide chain by the PKS modules, a nonribosomal peptide synthetase (NRPS) enzyme, RapP, comes into play. RapP is a multi-domain enzyme that incorporates the amino acid L-pipecolate into the structure. acs.org This step is crucial as RapP then catalyzes the cyclization of the linear chain, forming the characteristic macrolactone ring of the rapamycin molecule and its derivatives. researchgate.net The first enzyme-free macrocyclic intermediate in this pathway is known as prerapamycin. researchgate.netrsc.org

Identification and Characterization of Post-PKS Tailoring Enzymes

Once the core macrocyclic structure of prerapamycin is formed, it undergoes a series of modifications by a group of enzymes known as post-PKS tailoring enzymes. researchgate.netrsc.org These enzymes are responsible for the final chemical decorations that yield rapamycin and its various analogs. The genes encoding these crucial tailoring enzymes, including rapI, rapJ, rapM, rapN, rapO, and rapQ, are located within the rapamycin biosynthetic gene cluster. google.com

Key tailoring enzymes include two cytochrome P450 monooxygenases, RapJ and RapN. researchgate.netnih.gov RapJ is responsible for introducing a keto-group at the C9 position, while RapN hydroxylates the C27 position. researchgate.netnih.gov The activity of these P450 enzymes is supported by a ferredoxin, RapO. researchgate.net Additionally, three O-methyltransferases, RapM, RapI, and RapQ, play a vital role in the final maturation of the molecule. researchgate.netrsc.org

Specific Methyltransferases Involved in this compound Formation (e.g., RapM, RapI, RapQ)

The formation of this compound is a direct consequence of the action, or lack thereof, of specific methyltransferase enzymes. In the biosynthesis of rapamycin, three key S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases—RapM, RapI, and RapQ—are responsible for adding methyl groups to specific hydroxyl moieties on the rapamycin scaffold. researchgate.netgoogle.com

Gene knockout experiments and in vitro characterization have elucidated the specific functions of these enzymes. rsc.orgnih.gov RapM regioselectively methylates the hydroxyl group at the C16 position. researchgate.netrsc.orgnih.gov RapI is responsible for the methylation of the C39 hydroxyl group, and RapQ methylates the C27 hydroxyl group. researchgate.netresearchgate.net It has been shown that the action of RapQ is dependent on the prior hydroxylation of C27 by RapN. researchgate.netnih.gov Consequently, the absence or inactivation of one or more of these methyltransferase genes leads to the production of corresponding this compound analogs. For instance, a strain lacking the rapI, rapM, and rapQ genes produces 16, 27, 39-tri-O-desmethyl rapamycin. rsc.org

| Enzyme | Gene | Function |

| RapM | rapM | Methylates the C16 hydroxyl group. researchgate.netrsc.orgnih.gov |

| RapI | rapI | Methylates the C39 hydroxyl group. researchgate.netresearchgate.net |

| RapQ | rapQ | Methylates the C27 hydroxyl group. researchgate.netresearchgate.net |

Precursor Supply Pathways and Metabolic Flux Analysis

The efficient production of this compound is heavily dependent on the availability of essential precursors. The primary building blocks for the rapamycin backbone are malonyl-CoA, methylmalonyl-CoA, and the starter unit (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from the shikimate pathway. nih.gov The amino acid L-pipecolate, incorporated by the NRPS enzyme RapP, is synthesized from L-lysine by the enzyme lysine (B10760008) cyclodeaminase, encoded by the rapL gene. nih.gov

Metabolic flux analysis has been employed to understand and optimize the flow of carbon through various metabolic pathways to enhance the production of rapamycin and its analogs. mdpi.comdntb.gov.uafrontiersin.org Studies have shown that enhancing the supply of precursors can significantly increase yields. For example, analysis of the methylmalonyl-CoA precursor supply pathway revealed that the propionyl-CoA carboxylase (PCC) pathway is a major contributor in the rapamycin producer. researchgate.net Furthermore, transcriptome analysis has indicated that the addition of exogenous aromatic amino acids, which are also derived from the shikimate pathway, can boost rapamycin production by increasing the availability of the DHCHC starter unit. nih.gov Computational guided engineering, using genome-scale metabolic models, has identified key genetic targets for overexpression or knockout to redirect metabolic flux towards rapamycin biosynthesis, leading to significantly increased titers. nih.govresearchgate.net

Engineering Strategies for Enhanced Production and Diversification

The modular nature of the PKS/NRPS system and the array of tailoring enzymes involved in rapamycin biosynthesis present numerous opportunities for metabolic engineering to enhance production and generate novel analogs.

Microbial Manipulations for Novel this compound Structures

Genetic manipulation of the Streptomyces hygroscopicus strain has proven to be a powerful tool for creating new this compound structures. jst.go.jp Precursor-directed biosynthesis is one such strategy, where the normal precursor for a specific biosynthetic step is replaced by a synthetic analog. For instance, by inhibiting the biosynthesis of L-pipecolate, alternative pipecolate analogs can be incorporated into the rapamycin structure, leading to novel derivatives. nih.gov

Combinatorial biosynthesis, which involves the targeted modification and swapping of PKS and NRPS domains or modules, offers another avenue for generating structural diversity. frontiersin.orgtandfonline.com The deletion of specific methyltransferase genes, such as rapM, rapI, and rapQ, has been successfully used to produce various this compound analogs. rsc.org Furthermore, the promiscuity of some tailoring enzymes, like the methyltransferase RapM which can accept alternative co-factors, can be exploited to create regioselectively alkylated rapamycin derivatives. nih.govresearchgate.net Advanced techniques, such as in vitro Cas9-assisted editing of the PKS genes, have enabled the rational design and production of a wide range of new rapamycin derivatives by deleting or modifying specific modules within the biosynthetic assembly line. nih.gov These microbial manipulations not only provide a means to increase the structural diversity of this compound but also hold the potential for developing new compounds with enhanced therapeutic properties.

Bioprocess Engineering Approaches for Optimized Metabolite Yield

Bioprocess engineering is pivotal in enhancing the production of secondary metabolites like this compound, an important precursor for various rapamycin analogs (rapalogs). The core objective is to design and develop efficient and scalable manufacturing processes. tudelft.nlchemgineering.com This involves a multi-faceted approach that integrates strain engineering, fermentation optimization, and advanced recovery methods to maximize the yield and purity of the target compound. ethz.chresearchgate.net

Strain Improvement and Metabolic Engineering: The foundation of a high-yield bioprocess is a robust production strain, typically a species of Streptomyces. researchgate.net Genetic and metabolic engineering strategies are employed to channel metabolic flux toward the synthesis of the rapamycin backbone. This can involve:

Gene Deletion: Knocking out genes of competing metabolic pathways to increase the availability of precursors for polyketide synthesis.

Gene Overexpression: Upregulating the expression of key genes within the rapamycin biosynthetic cluster, such as those encoding the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes. google.comresearchgate.net

Precursor-Directed Biosynthesis: This technique involves feeding analogs of natural biosynthetic precursors to the fermentation culture. For instance, by inhibiting the natural synthesis of L-pipecolate and supplying alternative analogs, new rapamycin derivatives can be generated. nih.gov

Fermentation Process Optimization: The environment within the bioreactor is meticulously controlled to ensure optimal growth and metabolite production. chemgineering.com Key parameters that are optimized include:

Medium Composition: Tailoring the carbon, nitrogen, and phosphate (B84403) sources in the fermentation broth.

Physical Parameters: Maintaining optimal pH, temperature, dissolved oxygen levels, and agitation speed.

Downstream Processing: Efficient recovery and purification of the target metabolite from the complex fermentation broth are critical for the economic viability of the process. ethz.ch Downstream processing for rapamycin and its derivatives typically involves solvent extraction followed by multiple chromatography steps to achieve the high purity required for subsequent applications. researchgate.net

Enzymatic Alkylation and Site-Specific Bioalkylation for Analog Generation

The generation of novel rapamycin analogs from this compound precursors is greatly facilitated by enzymatic and site-specific bioalkylation techniques. rsc.orgukri.org This chemoenzymatic approach leverages the high specificity of enzymes to modify the complex rapamycin scaffold at precise locations, a task that is often challenging and inefficient using traditional synthetic chemistry. researchgate.net

Role of O-Methyltransferases: The biosynthesis of rapamycin involves several post-PKS tailoring steps, including a series of methylations catalyzed by S-adenosyl methionine (SAM)-dependent O-methyltransferases. google.comresearchgate.net One such key enzyme is RapM, a 16-O-methyltransferase that regioselectively methylates the hydroxyl group at the C16 position of a this compound precursor. researchgate.netnih.gov

Enzyme Promiscuity and Analog Generation: A crucial discovery for analog generation is the promiscuity of certain methyltransferases like RapM. researchgate.net While their natural function is to transfer a methyl group from SAM, they can also accept non-natural SAM analogs as co-factors, enabling the transfer of alternative alkyl groups. rsc.orgresearchgate.netnih.gov This allows for the site-specific bioalkylation of the this compound core. For example, by supplying ethyl or allyl analogs of SAM, researchers have successfully used RapM to create corresponding rapalogs with ethyl and allyl ether groups at the C16 position. researchgate.netnih.gov

Coupled Enzyme Systems for Co-factor Regeneration: To improve the efficiency and cost-effectiveness of this process, coupled enzyme systems have been developed. researchgate.net One such system utilizes a mutant variant of the human enzyme methionine adenosyltransferase (MAT) alongside RapM. researchgate.netnih.gov The MAT enzyme synthesizes the required SAM analog in situ from simpler, more accessible methionine analogs. researchgate.net This enzymatic regeneration of the co-factor is a significant advancement. More recent developments focus on using engineered halide methyltransferases (HMTs) which can generate SAM analogs from readily available haloalkanes, further expanding the toolkit for biocatalytic alkylation. nih.govresearchgate.net This enzymatic approach provides a powerful and flexible platform for generating a diverse library of novel rapalogs from this compound. researchgate.net

Data Tables

Table 1: Key Post-PKS Tailoring Enzymes in Rapamycin Biosynthesis

| Gene | Enzyme | Function | Citation |

| rapM | RapM | O-methyltransferase | Methylates the C16 hydroxyl group. researchgate.netresearchgate.netnih.gov |

| rapQ | RapQ | O-methyltransferase | Methylates the C27 hydroxyl group. researchgate.netresearchgate.net |

| rapI | RapI | O-methyltransferase | Methylates the C39 hydroxyl group. researchgate.netresearchgate.net |

| rapJ | RapJ | P450 Monooxygenase | Introduces a keto group at the C9 position. researchgate.netnih.gov |

| rapN | RapN | P450 Monooxygenase | Introduces a hydroxyl group at the C27 position. researchgate.netnih.gov |

Molecular and Cellular Mechanisms of Action of Desmethylrapamycin

Fundamental Interactions with Immunophilins

The initial and pivotal step in the mechanism of action of Desmethylrapamycin involves its binding to a class of intracellular proteins known as immunophilins. Specifically, it interacts with the FK506-Binding Protein 12 (FKBP12).

Binding Affinity to FK506-Binding Protein 12 (FKBP12)

This compound, much like its parent compound rapamycin (B549165), forms a high-affinity complex with FKBP12, a 12 kDa cytosolic protein. rsc.orgrcsb.org This binding is a prerequisite for its downstream effects. The interaction is non-covalent and highly specific. The formation of the this compound-FKBP12 complex is essential for the subsequent inhibition of the mTOR protein kinase. rsc.orgresearchgate.net The affinity of rapamycin for FKBP12 is well-documented, with reported dissociation constants (Kd) in the low nanomolar range, indicating a very strong interaction. rcsb.org While specific quantitative binding data for this compound is less abundant in publicly available literature, its structural similarity to rapamycin suggests a comparable high-affinity binding to FKBP12. The removal of a methyl group, as in this compound, can subtly alter the binding kinetics. For instance, 23-desmethyl rapamycin has been shown to form a ternary complex with FKBP12 and the FKBP12-rapamycin-binding (FRB) domain of mTOR that is more short-lived compared to the complex formed with rapamycin. researchgate.net

Modulation of the Mechanistic Target of Rapamycin (mTOR) Pathway

The this compound-FKBP12 complex acts as the functional unit that targets the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism. wikipedia.orgdrugbank.com

Inhibition of mTOR Kinase Activity: Direct and Indirect Effects

The primary mechanism by which the this compound-FKBP12 complex inhibits mTOR is through an allosteric mechanism. plos.org It does not directly bind to the catalytic site of the mTOR kinase. Instead, the complex associates with a specific domain on mTOR known as the FKBP12-Rapamycin-Binding (FRB) domain. nih.govd-nb.infoebi.ac.uk This binding event is thought to induce a conformational change in the mTOR protein, which in turn restricts substrate access to the kinase active site, thereby inhibiting its activity. nih.govd-nb.info This leads to the dephosphorylation of downstream targets of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest. wikipedia.orgresearchgate.net The inhibition of mTOR by the rapamycin-FKBP12 complex is highly specific and potent. nih.gov

Differential Impact on mTOR Complex 1 (mTORC1) versus mTOR Complex 2 (mTORC2)

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2. researchgate.net Rapamycin and its analogs, including this compound, are primarily known as inhibitors of mTORC1. researchgate.netnih.gov The FKBP12-rapamycin complex binds to the FRB domain, which is a component of mTORC1, leading to its inhibition. d-nb.inforesearchgate.net In contrast, mTORC2 is generally considered to be insensitive to acute rapamycin treatment because the FRB domain is not accessible for binding within the mTORC2 structure. plos.orgnih.gov However, some studies have suggested that prolonged or chronic exposure to rapamycin can lead to the indirect inhibition of mTORC2 in certain cell types, possibly by sequestering newly synthesized mTOR into an inactive complex. d-nb.info This differential effect on mTORC1 and mTORC2 is a key feature of the mechanism of action of rapamycin and its derivatives.

Interaction with the FKBP12-Rapamycin-Binding Domain (FRB) of mTOR

The formation of a ternary complex between FKBP12, rapamycin (or its analogs), and the FRB domain of mTOR is the molecular cornerstone of mTOR inhibition. researchgate.netnih.gov The FRB domain is a relatively small, approximately 100-amino-acid region of mTOR. nih.gov Structural studies of the ternary complex have revealed that rapamycin acts as a molecular glue, simultaneously interacting with both FKBP12 and the FRB domain. nih.gov The rapamycin molecule presents two distinct faces: one binds to FKBP12, and the other, after a slight conformational adjustment, binds to a hydrophobic pocket on the FRB domain. researchgate.net This interaction is highly specific; for example, the closely related macrolide FK506 also binds to FKBP12 but the resulting complex does not bind to the FRB domain. nih.gov The stability of this ternary complex is critical for the sustained inhibition of mTORC1 activity. Research on 23-desmethyl rapamycin indicates that alterations to the rapamycin structure can affect the stability of this ternary complex, suggesting that the methyl groups on rapamycin play a role in optimizing the interaction with the FRB domain. researchgate.net

Downstream Signaling Cascade Regulation

This compound, an analog of rapamycin, modulates a complex network of downstream signaling cascades primarily through its interaction with the mechanistic Target of Rapamycin (mTOR). The cellular consequences of this interaction are far-reaching, affecting fundamental processes from cell growth and proliferation to survival and metabolism. The following sections detail the specific effects of this compound on these critical intracellular pathways.

Effects on PI3K/Akt/mTOR Signaling Network

This compound is recognized for its role in the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mTOR signaling network, a central pathway that governs cell growth, proliferation, and survival. nih.gov The mTOR kinase exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov this compound, like its parent compound rapamycin, primarily targets and inhibits mTORC1. nih.govresearchgate.net

The PI3K/Akt pathway is a critical upstream regulator of mTORC1. nih.gov Activation of this pathway leads to the phosphorylation and inhibition of the TSC1/2 complex, which in turn activates mTORC1. frontiersin.org By inhibiting mTORC1, this compound effectively uncouples this downstream signaling from the upstream activation by PI3K/Akt. google.comgoogle.com While rapamycin and its analogs were initially considered specific inhibitors of mTORC1, prolonged treatment can also suppress the assembly and function of mTORC2, thereby inhibiting Akt signaling more broadly. nih.gov This inhibition leads to reduced phosphorylation of key mTORC1 substrates, such as the p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), disrupting the processes they control. nih.gov

| Pathway Component | Role in Signaling | Effect of this compound (via mTORC1 inhibition) |

| PI3K | Generates PIP3, leading to Akt activation. | Upstream activation signal is uncoupled from mTORC1. |

| Akt | Phosphorylates and inactivates TSC1/2 complex, activating mTORC1. | Downstream effects of Akt on mTORC1 are blocked. |

| mTORC1 | Central regulator of cell growth and proliferation. | Directly inhibited. |

| p70S6K | Promotes protein synthesis and ribosome biogenesis. | Phosphorylation is decreased, leading to inactivation. |

| 4E-BP1 | Inhibits cap-dependent translation. | Remains in a hypophosphorylated state, suppressing translation. |

Regulation of Cell Cycle Progression (G1 to S Phase Transition)

The transition from the G1 phase to the S phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and division. nih.govebi.ac.uk This process is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, and their regulatory cyclin partners (Cyclin D and Cyclin E). nih.gov The mTORC1 pathway plays a pivotal role in promoting this transition by sensing nutrient and growth factor availability. mdpi.com

By inhibiting mTORC1, this compound imposes a block on cell cycle progression, causing cells to arrest in the G1 phase. pharmacompass.com This arrest is mediated through several mechanisms. First, the inhibition of mTORC1 prevents the phosphorylation and subsequent degradation of the CDK inhibitor p27Kip1. nih.gov Elevated levels of p27Kip1 bind to and inhibit Cyclin E-CDK2 complexes. Furthermore, mTORC1 inhibition suppresses the translation of key proteins required for G1 progression, such as Cyclin D. frontiersin.org The retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, where it sequesters the E2F transcription factors, preventing the expression of genes necessary for S-phase entry. nih.gov

| Cell Cycle Regulator | Normal Function in G1/S Transition | Effect of this compound |

| Cyclin D | Partners with CDK4/6 to initiate Rb phosphorylation. | Synthesis is suppressed. |

| Cyclin E | Partners with CDK2 to hyperphosphorylate Rb. | Activity is inhibited by elevated p27Kip1. |

| Rb Protein | When phosphorylated, releases E2F to activate S-phase genes. | Remains hypophosphorylated, inhibiting E2F. |

| p27Kip1 | CDK inhibitor, levels decrease for G1/S progression. | Degradation is prevented, leading to accumulation and cell cycle arrest. |

Influence on Protein Synthesis and Translational Control

Protein synthesis is a highly energy-intensive process that is tightly controlled by the mTORC1 pathway. mdpi.comnih.gov this compound, through its inhibition of mTORC1, exerts significant control over mRNA translation. nih.gov While it causes a modest reduction in global protein synthesis, its effects are much more pronounced on a specific subset of mRNAs. embopress.org

The primary mechanism involves the two key downstream effectors of mTORC1: 4E-BP1 and p70S6K. mdpi.com When mTORC1 is active, it phosphorylates 4E-BP1, causing it to release the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to bind to the 5' cap of mRNAs and recruit the translational machinery. Inhibition by this compound keeps 4E-BP1 in its active, hypophosphorylated state, where it sequesters eIF4E and inhibits cap-dependent translation. embopress.org

| Translational Component | Function | Effect of this compound |

| eIF4E | Binds the 5' mRNA cap to initiate translation. | Sequestered by active 4E-BP1, inhibiting translation initiation. |

| 4E-BP1 | When unphosphorylated, binds and inhibits eIF4E. | Remains in its active, inhibitory state. |

| p70S6K | Phosphorylates ribosomal protein S6 and other targets to promote translation. | Inactivated, leading to suppressed translation of 5'TOP mRNAs. |

| 5'TOP mRNAs | Encode ribosomal proteins and elongation factors. | Translation is severely repressed. |

Induction of Autophagy and Proteostasis Mechanisms

Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and long-lived proteins to maintain cellular homeostasis (proteostasis) and survive periods of stress. frontiersin.orgdojindo.com The mTORC1 pathway is a master negative regulator of autophagy. nih.gov When mTORC1 is active in nutrient-rich conditions, it phosphorylates and inhibits the ULK1/Atg1 complex, a critical initiator of autophagy.

By inhibiting mTORC1, this compound lifts this brake, leading to the potent induction of autophagy. nih.govcentrohiperbaricocascais.pt This allows the cell to form autophagosomes that engulf cytoplasmic components and fuse with lysosomes for degradation. frontiersin.org This process is crucial for clearing misfolded or aggregated proteins and damaged organelles, thereby maintaining proteostasis. dojindo.comresearchgate.net The induction of autophagy is a key mechanism behind the therapeutic effects of rapamycin analogs in various contexts, including neurodegenerative diseases characterized by protein aggregation. frontiersin.org

| Component | Role in Autophagy | Effect of this compound |

| mTORC1 | Negative regulator; inhibits the ULK1 complex. | Inhibited, thus relieving suppression of autophagy. |

| ULK1/Atg1 Complex | Initiates the formation of the autophagosome. | Activated, leading to the induction of autophagy. |

| Autophagosome | Double-membraned vesicle that engulfs cytoplasmic cargo. | Formation is increased. |

| Proteostasis | The maintenance of cellular protein balance. | Maintained or restored through the clearance of damaged proteins via autophagy. researchgate.net |

Impact on Gene Expression and Ribosome Biogenesis

Ribosome biogenesis is the complex process of producing ribosomes, the cell's protein synthesis factories, and is a hallmark of cell growth. nih.gov This process requires the coordinated expression and assembly of ribosomal RNA (rRNA) and ribosomal proteins (RPs). imrpress.com The mTORC1 signaling pathway is a central activator of ribosome biogenesis, linking nutrient availability to the production of new ribosomes. researchgate.nettmc.edu

This compound's inhibition of mTORC1 profoundly disrupts ribosome biogenesis at multiple levels. nih.gov It represses the transcription of genes encoding RPs, many of which are controlled by 5'TOP elements sensitive to mTORC1 activity. embopress.orgnih.gov Furthermore, mTORC1 signaling is required for the transcription of rRNA genes by RNA Polymerase I (Pol I) and RNA Polymerase III (Pol III), which synthesize the large and small rRNA precursors and the 5S rRNA, respectively. nih.govtmc.edu Inhibition of mTORC1 leads to a rapid shutdown of rRNA synthesis and processing. nih.gov This coordinated suppression of both RP and rRNA production effectively halts the creation of new ribosomes, contributing to the G1 cell cycle arrest. researchgate.nettmc.edu

| Process/Component | Regulation by mTORC1 | Effect of this compound |

| RP Gene Transcription | Positively regulated. | Repressed. nih.gov |

| rRNA Transcription (Pol I) | Positively regulated. | Inhibited. nih.gov |

| rRNA Transcription (Pol III) | Positively regulated. | Inhibited. tmc.edu |

| rRNA Processing | Positively regulated. | Impaired. nih.gov |

| Overall Ribosome Biogenesis | Promoted. | Drastically reduced. researchgate.net |

Modulation of Mitochondrial Metabolism

Mitochondria are the primary sites of cellular respiration and are integral to cellular metabolism and energy production. frontiersin.org The mTOR pathway is involved in regulating mitochondrial function, including biogenesis and metabolism. mdpi.comcentrohiperbaricocascais.pt It can promote mitochondrial oxidative metabolism to generate the energy required for the anabolic processes it controls. mdpi.com

The impact of this compound on mitochondrial metabolism is complex. By inhibiting mTORC1, it can reduce the demand for ATP and biosynthetic precursors, which may lead to a decrease in mitochondrial activity. In some cancer cells that exhibit the Warburg effect (a preference for glycolysis even in the presence of oxygen), inhibiting mTOR can help reverse this phenotype and promote a shift towards oxidative phosphorylation. However, the induction of autophagy by this compound can also lead to the removal of damaged mitochondria (a process called mitophagy), which is a quality control mechanism that ensures metabolic efficiency and reduces oxidative stress. frontiersin.org Therefore, this compound can modulate mitochondrial metabolism to match the cell's proliferative state and maintain organelle quality. centrohiperbaricocascais.ptfrontiersin.org

| Mitochondrial Aspect | Relation to mTOR Signaling | Effect of this compound |

| Mitochondrial Biogenesis | mTORC1 can promote mitochondrial biogenesis. | May be reduced, aligning with decreased anabolic demand. mdpi.com |

| Oxidative Phosphorylation | mTORC1 activity is linked to high metabolic output. | May be modulated, potentially increasing reliance in glycolytic cells. |

| Warburg Effect | Often associated with active growth signaling pathways like PI3K/Akt/mTOR. | Can be counteracted, promoting a less glycolytic phenotype. |

| Mitophagy | Negatively regulated by mTORC1 (as a form of autophagy). | Induced, leading to clearance of damaged mitochondria. frontiersin.org |

Comparative Studies with Rapamycin and Its Analogs

Structure-Activity Relationships of Desmethylrapamycin and its Derivatives

The biological activity of rapamycin (B549165) and its analogs, including this compound, is intrinsically linked to their chemical structures. The specific arrangement of functional groups dictates how these molecules interact with their biological targets, ultimately determining their potency and specificity.

Comparison of Molecular Interactions and Binding Affinities

Rapamycin and its derivatives exert their effects by forming a ternary complex with the FK506-binding protein (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of the mammalian target of rapamycin (mTOR). researchgate.net The strength of these interactions is a critical determinant of biological activity.

The crystal structure of the FKBP12-rapamycin-FRB ternary complex reveals that rapamycin acts as a "molecular glue," simultaneously occupying hydrophobic pockets in both FKBP12 and the FRB domain of mTOR. researchgate.net While there are extensive interactions between rapamycin and both proteins, the direct interactions between the two proteins are less numerous. researchgate.net

Studies with 23-desmethyl rapamycin, a derivative produced by acyltransferase (AT) domain swapping in the rapamycin polyketide synthase, have shed light on the importance of specific structural features. researchgate.net Surface plasmon resonance analysis showed that the ternary complex formed with 23-desmethyl rapamycin is more short-lived than the one formed with rapamycin. researchgate.net This suggests that the methyl group at the C23 position plays a role in stabilizing the ternary complex.

The binding affinity of rapamycin itself to the FRB domain is moderate. However, the FKBP12-rapamycin complex binds to FRB with a significantly higher affinity, indicating that protein-protein interactions at the FKBP12-FRB interface are crucial for the stability of the ternary complex. researchgate.net

Table 1: Comparison of Binding Affinities

| Compound | Target | Binding Affinity (Kd) | Note |

|---|---|---|---|

| Rapamycin | FRB | 26 ± 0.8 µM | Moderate affinity of the compound alone. |

| FKBP12-Rapamycin Complex | FRB | 12 ± 0.8 nM | 2000-fold tighter binding than rapamycin alone. researchgate.net |

| 23-Desmethylrapamycin-FKBP12 Complex | FRB | Shorter-lived complex | Indicates reduced stability compared to the rapamycin complex. researchgate.net |

Elucidation of Structural Determinants for Specificity and Potency

The specificity and potency of this compound and its analogs are determined by key structural features that influence their interaction with FKBP12 and mTOR. The introduction or removal of methyl groups at various positions on the rapamycin macrocycle can significantly alter its biological and physicochemical properties. researchgate.net

The biosynthesis of rapamycin involves several methylation steps carried out by specific O-methyltransferases. For instance, RapM is responsible for methylating the C16 hydroxyl group, while RapI and RapQ methylate the 39-O and 27-O positions, respectively. researchgate.net The absence of these methylations, resulting in this compound derivatives, can impact the molecule's activity. For example, 32-desmethylrapamycin has been shown to be less active than rapamycin in inhibiting the growth of various fungal strains. researchgate.net

The effector domain of rapamycin, which interacts with FRAP (mTOR), is distinct from its FKBP12-binding domain. Modifications in the effector domain can therefore alter biological activity without necessarily affecting FKBP12 binding. researchgate.net This principle is fundamental to the design of rapamycin analogs with modified functions.

Functional Comparisons in Model Systems

The functional consequences of structural modifications in this compound and its analogs are often evaluated in cellular and organismal model systems. These studies reveal how changes in molecular interactions translate into differential effects on cellular processes.

Differential Effects on Cellular Growth and Proliferation

Rapamycin and its analogs are well-known for their ability to inhibit cell growth and proliferation. aging-us.comresearchgate.net These effects are primarily mediated through the inhibition of the mTOR signaling pathway, a central regulator of cell growth. aging-us.com

Studies comparing rapamycin with its desmethyl derivatives have shown that rapamycin is generally the most potent inhibitor of fungal growth. researchgate.net For example, in liquid medium, rapamycin is more active than 32-desmethylrapamycin against Candida albicans, Saccharomyces cerevisiae, and Fusarium oxysporum. researchgate.net Agar (B569324) diffusion assays also confirmed that rapamycin is the most active, with 32-desmethylrapamycin showing greater activity than other derivatives like prolylrapamycin (B1232259) and 32-desmethoxyrapamycin. researchgate.net

The reduced growth inhibition observed with 23-desmethyl rapamycin in Saccharomyces cerevisiae further supports the idea that specific structural modifications can lead to attenuated biological activity. researchgate.net In contrast, some studies have shown that certain AMPK agonists, which can also affect cell growth, have effects that are independent of the AMPK pathway, highlighting the complexity of these signaling networks. nih.gov

Distinct Profiles in Regulating Key Signaling Pathways

The mTOR signaling pathway is a complex network that regulates numerous cellular processes, including protein synthesis, cell growth, and metabolism. nih.govmdpi.com Rapamycin and its analogs modulate this pathway by inhibiting the mTORC1 complex. researchgate.net

The formation of the FKBP12-rapamycin complex is essential for the inhibition of TOR kinase homologs. researchgate.net The differential ability of this compound derivatives to form a stable ternary complex with FKBP12 and mTOR leads to distinct profiles in the regulation of downstream signaling.

For instance, the regulation of the mTOR pathway can be influenced by various factors, including amino acids. nih.gov However, the mechanism of amino acid-mediated mTOR regulation can differ between cell types. nih.gov The sensitivity of mTOR signaling to rapamycin can also vary. While rapamycin effectively inhibits mTORC1, its effect on mTORC2 is often observed only after chronic exposure. researchgate.net

Studies with kinase-inactive mTOR have revealed that some mTOR-dependent cellular responses are rapamycin-insensitive, suggesting that direct inhibitors of the mTOR kinase domain may have broader effects than rapamycin and its analogs. nih.gov This highlights the potential for developing this compound derivatives with unique signaling modulation profiles.

Design and Synthesis of Chemically Modified this compound Analogs

The insights gained from structure-activity relationship and functional studies have guided the design and synthesis of novel this compound analogs with potentially improved properties. These efforts often involve a combination of chemical synthesis and biosynthetic engineering.

The chemical synthesis of rapamycin analogs can be challenging due to the complex structure of the macrocycle. However, specific sites on the molecule are more amenable to chemical modification, including the hydroxyl groups at C40 and C28, the methoxy (B1213986) groups at C39 and C16, and the keto groups at C32, C26, and C9. google.com A unified synthetic strategy has been developed for the total synthesis of both (-)-rapamycin and (-)-27-demethoxyrapamycin, which could be adapted to produce other rationally designed analogs. msu.edu

Precursor-directed biosynthesis is another powerful approach for generating novel rapamycin analogs. nih.gov This involves feeding modified precursor molecules to a rapamycin-producing strain of Streptomyces hygroscopicus in which the biosynthesis of the natural precursor is blocked. nih.gov This method has been used to create analogs with modifications in the L-pipecolate moiety. nih.gov

Furthermore, the enzymatic promiscuity of methyltransferases like RapM can be exploited to generate a diverse array of alkylated rapalogs. researchgate.net By using alternative S-adenosyl methionine (AdoMet) analogs, different alkyl groups can be transferred to the this compound core, leading to derivatives with altered properties that would be difficult to obtain through traditional synthetic methods. researchgate.net

Strategies for Altering Metabolic Stability and Membrane Permeability

The development of rapamycin analogs, including this compound derivatives, has been driven by the need for compounds with improved pharmacokinetic properties, such as enhanced metabolic stability and better cell membrane permeability. google.com Pharmacokinetic studies have highlighted the necessity for novel rapamycin compounds that are more stable in solution, more resistant to metabolic degradation, and exhibit improved oral bioavailability. google.comgoogle.com

Chemical modifications at various positions on the rapamycin macrolide ring are a primary strategy to achieve these goals. Key sites for derivatization include the hydroxyl groups at C28 and C40, the keto groups at C9, C26, and C32, and the methoxy groups at C16 and C39. google.com For this compound derivatives, where a methyl group is already absent at a specific position (e.g., C16, C27, or C39), further modifications are explored to enhance stability and permeability. google.com

One major challenge is the metabolic instability of the parent compounds. The introduction of methyl groups, for instance, is a known strategy to protect molecules from enzymatic degradation. Methylation of free phenolic hydroxyl groups can prevent conjugation with glucuronic acid or sulfate, leading to increased metabolic stability. nih.gov This modification can also significantly improve transport across biological membranes, thereby increasing oral bioavailability. nih.gov

Another approach involves the formation of derivatives at the C40-hydroxy position. In 39-desmethoxyrapamycin, for example, this position can be derivatized to form carboxylic acid esters, ethers, phosphate (B84403) esters, acetals, or glycosides to improve metabolic stability and membrane permeability. google.com Similarly, the formation of oximes at positions C32, C40, and/or C28 has been shown to significantly improve the stability of the molecule. google.comgoogle.com

Strategies to enhance the metabolic stability and permeability of rapamycin analogs are summarized in the table below.

| Modification Strategy | Target Position(s) | Objective | Example Outcome |

|---|---|---|---|

| Derivatization (Ester, Ether, Acetal, etc.) | C40-hydroxy | Improve metabolic stability and/or cell membrane permeability google.com | Creation of 39-desmethoxyrapamycin derivatives with potentially improved bioavailability. google.com |

| Oxime Formation | C32, C40, C28 | Improve molecular stability google.comgoogle.com | Increased resistance to degradation. google.com |

| Hydrogenation | C17, C19, C21 (triene moiety) | Alter biological activity profile while potentially affecting stability google.com | Retention of antifungal activity with a loss of immunosuppression. google.comgoogle.com |

| Bioalkylation | C16-hydroxyl (of a desmethyl precursor) | Introduce diverse alkyl groups to alter properties researchgate.net | Enzymatic preparation of ethyl and allyl ether rapalogs. researchgate.net |

| Methylation | Free hydroxyl groups | Increase metabolic stability and membrane transport nih.gov | Derivatives less susceptible to conjugation and with improved absorption. nih.gov |

Exploration of Derivatives with Modified Biological Activity Profiles (e.g., Immunosuppressive vs. Antifungal Selectivity in Preclinical Contexts)

A significant goal in the development of rapamycin analogs, including this compound, is the separation of its potent immunosuppressive effects from its antifungal activity. plos.org While the immunosuppressive properties are valuable for preventing organ transplant rejection, they are a major drawback when treating fungal infections, especially in immunocompromised patients. plos.org Consequently, research has focused on creating derivatives that retain or enhance antifungal efficacy while diminishing or eliminating immunosuppressive action. plos.org

Preclinical studies have shown that structural modifications can selectively alter the biological activity profile of these compounds. One notable strategy is the hydrogenation of the triene moiety at positions C17, C19, and/or C21. This modification has been found to result in a relative loss of immunosuppressive activity while retaining antifungal properties. google.comgoogle.com

The antifungal activity of various this compound derivatives has been evaluated against a range of fungal species. For instance, 32-desmethylrapamycin and 32-desmethoxyrapamycin have been tested alongside the parent compound, rapamycin. In liquid medium assays, rapamycin was found to be more active than these derivatives against Candida albicans, Saccharomyces cerevisiae, and Fusarium oxysporum. researchgate.net However, when tested on agar, these derivatives were still highly effective against several mold species that were not inhibited in the liquid medium. researchgate.net This highlights that the testing context is crucial for evaluating antifungal potency.

The development of analogs with reduced immunosuppression is a validated approach for antifungal drug development. nih.gov The antifungal action of rapamycin and its analogs is mediated through the formation of a complex with the FKBP12 protein, which then inhibits the TOR (Target of Rapamycin) kinase, a central regulator of cell growth. plos.orgnih.govasm.org Derivatives that can still form this complex in fungi but bind less effectively to the components of the equivalent pathway in human immune cells could achieve the desired selectivity.

The table below presents preclinical data on the in vitro antifungal activity of this compound derivatives compared to rapamycin against various fungal strains. The data shows the Minimum Inhibitory Concentration (MIC) required to inhibit fungal growth.

| Compound | Candida albicans MIC (µg/mL) | Saccharomyces cerevisiae MIC (µg/mL) | Fusarium oxysporum MIC (µg/mL) |

|---|---|---|---|

| Rapamycin | 0.1 | 0.1 | 0.2 |

| 32-Desmethylrapamycin | 0.2 | 0.2 | 0.8 |

| 32-Desmethoxyrapamycin | 0.4 | 0.2 | 1.6 |

Data sourced from Wong et al., 1998. researchgate.net

Preclinical Research and Mechanistic Investigations of Desmethylrapamycin

Antifungal Activity and Mechanism in Fungal Pathogens

Desmethylrapamycin, a derivative of rapamycin (B549165), has demonstrated notable antifungal properties across a range of pathogenic fungi. Its mechanism of action is closely tied to the inhibition of the highly conserved Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth in response to nutrient availability. researchgate.netfrontiersin.org This inhibition is mediated through the formation of a complex with the immunophilin FKBP12. frontiersin.orgnih.govnih.gov

Studies in Yeast Models (Saccharomyces cerevisiae, Candida albicans, Cryptococcus neoformans)

Research has shown that this compound is effective against several yeast species, including Saccharomyces cerevisiae and the significant human pathogens Candida albicans and Cryptococcus neoformans. medchemexpress.comnih.gov In liquid medium, while rapamycin was found to be more potent, 32-desmethylrapamycin still exhibited greater activity than the common antifungal drug amphotericin B against C. albicans and S. cerevisiae. nih.gov The antifungal action in these yeasts is dependent on the presence of FKBP12 and subsequent inhibition of TOR kinase homologs. nih.govmedecinesciences.orgasm.org Studies have demonstrated that mutations in the genes encoding FKBP12 or TOR can confer resistance to rapamycin and its analogs, highlighting the conserved mechanism of action across different yeast species. asm.orgplos.org For instance, in C. neoformans, the antifungal effects of rapamycin are mediated through FKBP12 and TOR homologs. nih.gov Similarly, in C. albicans, the antifungal activity of rapamycin and its analogs is exerted via FKBP12 and Tor1 homologs. frontiersin.orgasm.org

Comparative Antifungal Activity in Liquid Medium

| Compound | Target Organism | Relative Potency |

|---|---|---|

| Rapamycin | Candida albicans, Saccharomyces cerevisiae | Most Active |

| 32-Desmethylrapamycin | Candida albicans, Saccharomyces cerevisiae | More active than Amphotericin B |

| Prolylrapamycin (B1232259) | Candida albicans, Saccharomyces cerevisiae | Less active than 32-Desmethylrapamycin |

| 32-Desmethoxyrapamycin | Candida albicans, Saccharomyces cerevisiae | Less active than 32-Desmethylrapamycin |

| Amphotericin B | Candida albicans, Saccharomyces cerevisiae | Less active than all tested rapamycins |

Data derived from a study comparing the in vitro activity of rapamycin and its derivatives. nih.gov

Efficacy and Mechanistic Insights in Filamentous Fungi (Fusarium oxysporum, Mucor circinelloides)

The antifungal activity of this compound extends to filamentous fungi. In studies using an agar (B569324) diffusion assay, 32-desmethylrapamycin was found to be more active than prolylrapamycin and 32-desmethoxyrapamycin against various molds. nih.gov Specifically against Fusarium oxysporum, a plant pathogenic fungus, 32-desmethylrapamycin showed notable inhibitory effects in liquid medium, although it was less potent than rapamycin. nih.govcabidigitallibrary.org The mechanism in F. oxysporum is also linked to the TOR signaling pathway, where the FoTOR signaling pathway is crucial for hyphal growth and pathogenicity. nih.gov

In the case of Mucor circinelloides, an opportunistic human pathogen, rapamycin has been shown to exert its antifungal activity by forming a complex with FKBP12, which then inhibits a Tor homolog. frontiersin.orgnih.gov Disruption of the gene encoding FKBP12 in M. circinelloides confers resistance to rapamycin. nih.gov This indicates a conserved mechanism of action in this basal fungal lineage. nih.gov

FKBP12-Dependent Inhibition of TOR Homologs in Fungi

The cornerstone of this compound's antifungal mechanism is the FKBP12-dependent inhibition of TOR. frontiersin.orgnih.gov The drug first forms a complex with the intracellular protein FKBP12. nih.govplos.org This drug-protein complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of the TOR kinase, inhibiting its function. nih.govplos.org This inhibition disrupts the TORC1 pathway, which is essential for regulating cell growth in response to nutrient signals. researchgate.netfrontiersin.org This mechanism has been shown to be highly conserved across a wide range of fungi, from ascomycete and basidiomycete yeasts to zygomycete molds. nih.govnih.gov Genetic studies have consistently shown that mutations leading to the loss of FKBP12 function or alterations in the TOR kinase that prevent the binding of the FKBP12-rapamycin complex result in resistance to the drug. plos.org

Investigations in Cellular and Animal Models of Disease Biology (Mechanistic Focus)

The mechanistic investigations of this compound and its parent compound, rapamycin, have extended into various models of disease, revealing its impact on cellular proliferation and immune modulation. These effects are primarily mediated through the inhibition of the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and metabolism. mdpi.comnih.gov

Modulation of Cellular Proliferation in In Vitro Cancer Models (e.g., Renal Cell Carcinoma, Breast Cancer Cell Lines)

The mTOR pathway is frequently dysregulated in various cancers, making it a key therapeutic target. nih.gov Rapamycin and its analogs, by inhibiting mTORC1, can induce a G1 cell cycle block, thereby reducing cancer cell proliferation. frontiersin.org

In renal cell carcinoma (RCC) cell lines, mTOR inhibitors have been shown to induce a G1 block and decrease cell proliferation. frontiersin.org The mTOR signaling pathway is often activated in advanced RCC, and its inhibition can also reduce the production of pro-angiogenic factors like VEGF. frontiersin.org

In breast cancer cell lines , the sensitivity to rapamycin has been linked to the expression of phosphorylated Akt and overexpression of S6K1. nih.gov Inhibition of mTOR by rapamycin was associated with decreased levels of cyclin D1 in sensitive cell lines, a key protein for cell cycle progression. nih.gov Studies have been conducted on various breast cancer cell lines, including MCF-7 and MDA-MB-231, to understand the effects on cell proliferation. mdpi.comwaocp.org

Effects of mTOR Inhibition in Cancer Cell Lines

| Cancer Type | Cell Lines Studied | Key Mechanistic Findings |

|---|---|---|

| Renal Cell Carcinoma | Various RCC cell lines | Induces G1 cell cycle block, reduces proliferation, decreases VEGF production. frontiersin.org |

| Breast Cancer | MCF-7, MDA-MB-231, others | Sensitivity associated with p-Akt and S6K1 overexpression; inhibition leads to decreased cyclin D1 levels in sensitive cells. nih.gov |

This table summarizes key findings from in vitro studies on the effects of mTOR inhibitors on cancer cell proliferation.

Role in Immune Modulation in In Vitro Systems and Non-human Animal Models (e.g., T-cell activation, cytokine production)

The mTOR pathway plays a crucial role in modulating both innate and adaptive immunity. mdpi.comnih.gov Inhibition of mTOR can regulate the function of various immune cells, including T-cells and antigen-presenting cells. mdpi.comnih.gov

In the context of T-cell activation , mTOR signaling is essential for their differentiation and proliferation. nih.govfrontiersin.org Rapamycin is known to inhibit T-cell activation and can promote the development of regulatory T-cells (Tregs), which have immunosuppressive functions. nih.govmdpi.com In vivo treatment with rapamycin in murine models has been shown to enhance the quantity and quality of memory CD8+ T-cells. nih.gov

Regarding cytokine production , mTOR inhibition can have differential effects. For instance, rapamycin treatment can alter the production of cytokines and chemokines by endothelial cells, leading to a negative regulation of immune responses. nih.gov In myeloid cells, mTOR inhibitors can enhance the production of IL-12 and IL-23 while decreasing the production of other pro-inflammatory cytokines, thereby modulating the inflammatory response. nih.gov Furthermore, mTOR inhibition can suppress hypoxia-induced inflammation and decrease IL-2 secretion upon stimulation of dendritic cells. nih.gov

Analysis of Anti-aging Mechanisms in Model Organisms (Drosophila, Yeast)

The anti-aging properties of this compound and its parent compound, rapamycin, have been investigated in various model organisms, most notably the fruit fly (Drosophila melanogaster) and budding yeast (Saccharomyces cerevisiae). These studies have provided valuable insights into the evolutionarily conserved pathways that regulate lifespan.

The mTOR pathway is a central player in the aging process, and its inhibition, either genetically or through drugs like rapamycin, has been shown to extend lifespan in diverse organisms, from yeast to mammals. nih.gov In Drosophila, feeding with rapamycin has been demonstrated to increase lifespan, an effect associated with enhanced resistance to stressors like starvation and oxidative damage. nih.gov The longevity-promoting effects of rapamycin in fruit flies are mediated through the TORC1 branch of the mTOR pathway and involve both the induction of autophagy and alterations in protein translation. nih.gov Interestingly, rapamycin can extend the lifespan of flies that are already long-lived due to mutations in the insulin/IGF-like signaling (IIS) pathway or those on a dietary restriction regimen, suggesting it acts through at least partially distinct mechanisms. nih.gov

Studies have also explored the timing of rapamycin administration. Brief treatment early in the adult life of Drosophila can be as effective as lifelong exposure in extending lifespan, whereas late-life treatment may not be as effective. aging-us.com Some research indicates that even a short treatment during the developmental stages can lead to a longer lifespan in adulthood. embopress.org

In the budding yeast Saccharomyces cerevisiae, rapamycin has been shown to extend both replicative and chronological lifespan. nih.gov Chronological lifespan in yeast, which measures the viability of non-dividing cells, is considered a model for the aging of post-mitotic cells in humans, such as neurons. elifesciences.org Rapamycin decelerates chronological senescence in yeast, a process linked to the acidification of the growth medium by metabolic byproducts. aging-us.com The lifespan-extending effect of rapamycin in yeast is dependent on autophagy, as low concentrations of the drug stimulate this process during chronological aging. nih.gov This is further supported by findings that methionine restriction, another intervention that extends yeast lifespan, does so by inducing autophagy, which in turn requires vacuolar acidification. microbialcell.com

Table 2: Effects of Rapamycin on Lifespan in Model Organisms

| Organism | Type of Lifespan | Key Findings | Reference |

| Drosophila melanogaster | Adult Lifespan | Increased lifespan, enhanced stress resistance. nih.gov | nih.gov |

| Drosophila melanogaster | Adult Lifespan | Brief early-life treatment as effective as lifelong treatment. aging-us.com | aging-us.com |

| Saccharomyces cerevisiae | Replicative & Chronological | Extended lifespan. nih.gov | nih.gov |

| Saccharomyces cerevisiae | Chronological Lifespan | Decelerated senescence, dependent on autophagy. aging-us.comnih.gov | aging-us.comnih.gov |

Advanced Methodologies and Future Research Directions

High-Resolution Structural Biology Techniques for Desmethylrapamycin-Target Complexes

Understanding the precise three-dimensional arrangement of this compound when bound to its biological targets is fundamental to deciphering its mechanism of action and for the rational design of improved derivatives. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are pivotal in this endeavor.

While high-resolution structures of the parent compound rapamycin (B549165) in complex with FK506-binding protein (FKBP12) and the FKBP-rapamycin binding (FRB) domain of the mechanistic target of rapamycin (mTOR) have been determined, similar detailed structural information for this compound is a key area for future research. nih.govnih.gov These techniques can reveal subtle but critical differences in the binding mode of this compound compared to rapamycin, which may account for variations in their biological activities. For instance, a refined structure of the FKBP12-rapamycin-FRB ternary complex at 2.2 Å resolution has provided deep insights into the extensive interactions between the macrolide and the proteins. nih.gov Similar studies with this compound could elucidate how the absence of a methyl group impacts these interactions.

Cryo-EM has emerged as a powerful tool for studying large and dynamic protein complexes like mTORC1 and mTORC2. nih.govelifesciences.orgnih.govamegroups.orgrcsb.org Recent advancements in cryo-EM have enabled the determination of the architecture of mTORC1 at near-atomic resolution, revealing how rapamycin binding inhibits its function. nih.govnih.govamegroups.org Applying these state-of-the-art cryo-EM techniques to this compound-mTORC1 complexes will be crucial for a comprehensive understanding of its inhibitory mechanism.

Table 1: High-Resolution Structural Techniques and Their Application to this compound Research

| Technique | Application | Potential Insights for this compound |

| X-ray Crystallography | Determining the atomic-level structure of the this compound-FKBP12 binary complex and the ternary complex with the FRB domain of mTOR. | - Precise mapping of binding site interactions. - Comparison with the rapamycin-bound structures to understand differences in affinity and specificity. nih.gov - Identification of key residues involved in binding. |

| Cryo-Electron Microscopy (Cryo-EM) | Visualizing the architecture of large and dynamic complexes like mTORC1 and mTORC2 bound to the this compound-FKBP12 complex. nih.govelifesciences.orgnih.govamegroups.orgrcsb.org | - Understanding the conformational changes induced by this compound binding. - Elucidating the mechanism of mTORC1 inhibition. - Investigating potential off-target interactions. |

Omics Approaches (Genomics, Proteomics, Metabolomics) to Elucidate System-Wide Effects

To gain a holistic understanding of the biological consequences of this compound exposure, researchers are turning to "omics" technologies. These approaches, including genomics, proteomics, and metabolomics, allow for the simultaneous measurement of thousands of genes, proteins, and metabolites, providing a system-wide view of cellular responses. nih.govazolifesciences.comisaaa.orgnih.govtexas.govuv.esbiotechdelft.comscidoc.orgresearchgate.net

Genomics and Transcriptomics: These approaches can identify changes in gene expression patterns induced by this compound. nih.gov This can reveal the signaling pathways that are modulated by the compound and help in identifying potential biomarkers of drug response.

Proteomics: By analyzing the entire set of proteins in a cell or tissue (the proteome), proteomics can identify proteins that are differentially expressed or post-translationally modified in response to this compound. texas.gov This can provide direct insights into the cellular machinery affected by the compound.

Metabolomics: This field focuses on the global analysis of small molecule metabolites. isaaa.org Metabolomics can reveal alterations in metabolic pathways caused by this compound, which is particularly relevant given the central role of mTOR in regulating metabolism. nih.gov

Integrated multi-omics approaches, which combine data from these different platforms, are particularly powerful for constructing comprehensive models of this compound's mechanism of action and for identifying novel therapeutic applications. uv.esresearchgate.net

Advanced In Vitro and In Vivo Model Development for Mechanistic Studies

The development of more sophisticated and clinically relevant model systems is crucial for dissecting the detailed mechanisms of this compound's action and for evaluating its therapeutic potential. nih.gov

Advanced In Vitro Models:

3D Organoids: These are three-dimensional cell cultures that more closely mimic the architecture and function of native tissues compared to traditional 2D cell cultures. nih.govchemrxiv.org Cerebral organoids, for instance, have been used to study the effects of rapamycin on neural development and in the context of radiation damage. nih.gov Such models would be invaluable for investigating the tissue-specific effects of this compound.

CRISPR-Cas9 Gene Editing: This revolutionary technology allows for precise manipulation of genes. nih.gov It can be used to create cell lines with specific mutations in the mTOR pathway to study how these mutations affect the sensitivity to this compound.

Advanced In Vivo Models:

Patient-Derived Xenograft (PDX) Models: These models involve transplanting tumor tissue from a patient directly into an immunodeficient mouse. nih.govnih.govoatext.cominvivotek.com PDX models have been shown to better recapitulate the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts. nih.govnih.gov They represent a powerful platform for preclinical evaluation of this compound in various cancer types.

Genetically Engineered Mouse Models (GEMMs): These models carry specific genetic alterations that mimic human diseases, providing a valuable tool for studying drug efficacy and mechanisms in a more physiologically relevant context. nih.gov

The use of these advanced models will be instrumental in translating basic research findings on this compound into potential clinical applications. nih.gov

Computational Modeling and In Silico Approaches for Compound Optimization

Computational modeling and in silico techniques are playing an increasingly important role in drug discovery and development, offering ways to accelerate the optimization of compounds like this compound. oatext.comnih.govresearchgate.netmdpi.comkuleuven.be

Molecular Docking and Dynamics Simulations: These methods can predict the binding affinity and mode of interaction between this compound and its targets. This information can guide the design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of virtual compounds, helping to prioritize which analogs to synthesize and test.

Systems Biology Modeling: By integrating data from omics studies, computational models of cellular signaling pathways can be constructed. These models can simulate the effects of this compound on the entire system, helping to predict its efficacy and potential side effects.

These in silico approaches, when used in conjunction with experimental validation, can significantly streamline the process of developing more effective and safer this compound-based therapeutics.

Unexplored Biological Activities and Novel Target Identification

While the primary target of rapamycin and its analogs is mTOR, there is growing evidence that these compounds may have other biological activities and interact with additional cellular targets. researchgate.netgoogle.com Future research should focus on exploring these uncharted territories for this compound.

Phenotypic Screening: High-throughput screening of this compound against a wide range of cell lines and disease models can uncover unexpected therapeutic activities.

Chemical Proteomics and Affinity-Based Probes: These techniques can be used to identify the direct binding partners of this compound in a cellular context, potentially revealing novel targets.

Reverse Immunology: This innovative approach starts with the immune response in patients to identify novel drug targets. absci.com Analyzing the antibodies produced in response to diseases could potentially uncover new pathways where this compound or its analogs might be effective.

The identification of novel targets and biological activities could open up entirely new therapeutic avenues for this compound.

Rational Design of this compound Analogs with Tuned Specificity for Research Probes

The development of this compound analogs with fine-tuned properties is essential not only for therapeutic purposes but also for creating sophisticated research tools. The rational design of such analogs can be guided by structural and computational insights. rsc.org

Site-Specific Modifications: By introducing chemical modifications at specific positions on the this compound scaffold, it is possible to alter its binding affinity for FKBP12 and mTOR, or to introduce new functionalities.

Photoaffinity Labeling Probes: Incorporating a photo-reactive group into the this compound structure allows for the covalent labeling of its binding partners upon UV irradiation. This is a powerful tool for target identification and validation. researchgate.net

"Clickable" Analogs: The introduction of bioorthogonal functional groups, such as alkynes or azides, allows for the specific attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules using "click chemistry." These probes are invaluable for visualizing the subcellular localization and dynamics of this compound.

The creation of a toolbox of this compound-based research probes will be instrumental in dissecting the complex biology of the mTOR signaling pathway and in exploring the full therapeutic potential of this class of compounds.

Q & A

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.